1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-17-10-5-4-9(12(18-2)13(10)19-3)8-16-11(14)6-7-15-16/h4-7H,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXMFSXEMSCXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2C(=CC=N2)N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable pyrazole derivative. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine serves as a versatile building block in organic synthesis. It is used in:
- Synthesis of Complex Molecules : The compound can be utilized to create more complex heterocycles and pharmaceuticals.
Biology
The biological activities of this compound have been explored extensively:
- Antimicrobial Properties : In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens .
- Anticancer Activity : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cell lines, showcasing potential as anticancer agents .
Medicine
Given its unique structure, this compound is being investigated for therapeutic applications:
- Potential Therapeutic Agent : Studies suggest that this compound may act as an agonist for specific receptors involved in platelet production, which could be beneficial in treating thrombocytopenia .
Industry
In industrial applications:
- Material Development : The compound is being explored for its utility in developing new materials and specialty chemicals due to its reactivity and structural properties .
Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives. It was found that compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | MIC = 32 µg/mL | MIC = 16 µg/mL |
| Compound B | MIC = 64 µg/mL | MIC = 8 µg/mL |
| This compound | MIC = 32 µg/mL | MIC = 32 µg/mL |
Anticancer Activity Evaluation
In another study focusing on anticancer properties published in Cancer Letters, derivatives of pyrazole were tested against colorectal cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC values in the low micromolar range.
| Compound | IC (µM) |
|---|---|
| Control (DMSO) | >100 |
| Compound X | 15 |
| Compound Y | 25 |
| This compound | 20 |
Mechanism of Action
The mechanism of action of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in the Benzyl Group
(a) Positional Isomers of Trimethoxybenzyl Substituents
- 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine (CAS: 1052547-81-5):
This analogue differs in the substitution pattern of the methoxy groups (3,4,5 vs. 2,3,4). The 3,4,5-trimethoxybenzyl group creates a symmetrical electron-donating environment, which may enhance binding to planar aromatic pockets in enzymes compared to the asymmetrical 2,3,4-isomer. Purity: 95% (HPLC) .
(b) Halogen-Substituted Analogues
- 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine (CAS: 1247685-02-4): Replacing methoxy groups with chloro and fluoro substituents introduces electron-withdrawing effects. Molecular formula: C₁₀H₉ClFN₃.
(c) Heterocyclic Substituents
Modifications in the Pyrazole Core
(a) Additional Substituents on the Pyrazole Ring
- Molecular weight: 256.33 g/mol .
- 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine (CAS: 2092579-19-4):
The triazole group may engage in hydrogen bonding or coordinate with metal ions, expanding its applicability in kinase inhibition .
(b) Alkyl and Aryl Modifications
- The 2-methoxybenzyl group is a positional isomer of the 2,3,4-trimethoxybenzyl group, with distinct electronic properties .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine | 2,3,4-Trimethoxybenzyl | C₁₃H₁₇N₃O₃ | 275.29 | High polarity, moderate solubility |
| 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine | 3,4,5-Trimethoxybenzyl | C₁₃H₁₇N₃O₃ | 275.29 | Symmetrical electron distribution |
| 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine | 4-Cl, 3-F-phenylmethyl | C₁₀H₉ClFN₃ | 225.65 | Lipophilic, potential CNS activity |
| 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine | 2-Thienylethyl | C₁₀H₁₃N₃S | 207.29 | Sulfur-mediated interactions |
Biological Activity
1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine (CAS 956780-52-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized from 2-cyanoacetic acid and other reagents in a solvent like NMP (N-Methyl-2-pyrrolidone) under inert atmosphere conditions . The purity and structure of the synthesized compound are confirmed using techniques such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds bearing similar structures can reduce cell viability in various cancer cell lines. For instance, compounds with methoxy substitutions have demonstrated enhanced anticancer activity against A549 lung adenocarcinoma cells when compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | |
| Compound X | MCF-7 (Breast) | TBD | |
| Compound Y | HeLa (Cervical) | TBD |
Note: TBD = To Be Determined based on further studies.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Preliminary results suggest that certain analogs show efficacy against multidrug-resistant strains of bacteria. The presence of methoxy groups is believed to enhance the antimicrobial activity by facilitating interactions with bacterial membranes or enzymes .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, pyrazole compounds have been reported to possess anti-inflammatory effects. Studies indicate that these compounds can inhibit inflammatory mediators in vitro, suggesting their potential use in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological activity of related pyrazole derivatives:
- Study on Anticancer Effects : A study evaluated a series of pyrazole derivatives for their anticancer effects on A549 cells. Results indicated that specific substitutions on the pyrazole ring significantly influenced cytotoxicity levels .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of trimethoxy-substituted pyrazoles against resistant bacterial strains, demonstrating their potential as new antimicrobial agents .
- Inflammation Models : In vivo models assessing anti-inflammatory activity showed that certain pyrazole derivatives could reduce edema and inflammatory markers significantly compared to control groups .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| One-pot condensation | Solvent-free, 80–100°C | 60–85% | |
| Multi-step cyclization | POCl₃, 120°C | 45–70% | |
| Schiff base coordination | Methanol, room temperature | 70–90% |
Basic: How are pyrazol-5-amine derivatives characterized structurally?
Methodological Answer:
Key techniques include:
- Spectral analysis : IR for NH/amine groups (~3300 cm⁻¹) and aromatic C-H stretches; ¹H/¹³C NMR for substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for HANTP salts (e.g., potassium salts form 2D metal-organic frameworks) .
- Elemental analysis : Validate molecular formulas (e.g., C₁₅H₂₁N₃ for tert-butyl derivatives) .
Advanced: How can reaction conditions be optimized to improve yields of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine?
Methodological Answer:
- Solvent selection : Solvent-free conditions reduce side reactions (e.g., in one-pot syntheses ), while polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) can accelerate condensation. For example, POCl₃ improves cyclization efficiency in multi-step protocols .
- Temperature control : Higher temperatures (100–120°C) favor cyclization but may degrade trimethoxybenzyl groups; stepwise heating (80°C → 120°C) balances yield and stability .
Advanced: How to resolve contradictions in spectral data for pyrazol-5-amine derivatives?
Methodological Answer:
- Dynamic NMR : Addresses tautomerism (e.g., amine vs. imine forms) by analyzing temperature-dependent shifts .
- Isotopic labeling : ¹⁵N NMR distinguishes NH environments in triazole-pyrazole hybrids .
- Crystallographic validation : X-ray structures provide definitive bond lengths/angles, resolving ambiguities in NOE or coupling constants .
Advanced: What experimental designs are recommended for evaluating biological activity?
Methodological Answer:
- Antimitotic assays : Use sea urchin embryo models to assess tubulin inhibition, as applied to combretastatin analogues .
- Antibacterial screening : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via MIC assays, noting solvent compatibility (DMSO ≤1% v/v) .
- Thermal stability profiling : TGA/DSC to correlate decomposition temperatures (171–270°C) with substituent effects (e.g., nitro groups lower stability) .
Advanced: How do substituent modifications impact the physicochemical properties of pyrazol-5-amine derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase density (up to 2.92 g/cm³) and detonation velocity (e.g., HANTP salts vs. HMX) but reduce thermal stability .
- Methoxy/fluoro groups : Enhance lipophilicity (logP ↑) and membrane permeability, critical for CNS-targeted agents .
- Steric effects : Bulky tert-butyl groups improve crystallinity but may hinder solubility .
Q. Table 2: Substituent Effects on Properties
| Substituent | Density (g/cm³) | Decomposition (°C) | Bioactivity Trend |
|---|---|---|---|
| 2,3,4-Trimethoxy | 1.61–1.75 | 180–200 | Moderate antibacterial |
| 4-Fluorobenzylthio | 1.82 | 210 | High antifungal |
| 3,4-Dinitro-tetrazolyl | 2.92 | 171 | Explosive potential |
Advanced: What methodologies are used to analyze thermal decomposition pathways?
Methodological Answer:
- TGA-MS coupling : Identifies volatile fragments (e.g., NO₂ release in nitro derivatives) .
- Kinetic analysis : Flynn-Wall-Ozawa method calculates activation energy (Eₐ) to predict stability under storage conditions .
- In situ XRD : Monitors phase changes during heating, critical for explosives research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
